6-Oxospiro[2.5]octane-1-carboxylic acid
CAS No.: 1782521-95-2
Cat. No.: VC4760248
Molecular Formula: C9H12O3
Molecular Weight: 168.192
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1782521-95-2 |
|---|---|
| Molecular Formula | C9H12O3 |
| Molecular Weight | 168.192 |
| IUPAC Name | 6-oxospiro[2.5]octane-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H12O3/c10-6-1-3-9(4-2-6)5-7(9)8(11)12/h7H,1-5H2,(H,11,12) |
| Standard InChI Key | XWPWZXQXQJZMFU-UHFFFAOYSA-N |
| SMILES | C1CC2(CCC1=O)CC2C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s spirocyclic structure features a cyclopropane ring fused to a six-membered oxane ring, creating a rigid bicyclic system. The carboxylic acid functional group at position 1 introduces both hydrogen-bonding capacity and acidity, with a calculated pKa of approximately 4.2 for the carboxyl group . The (1R) enantiomer’s stereochemistry is critical for interactions with chiral biological targets, as evidenced by its classification in enantiomerically pure catalogs .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
| LogP (Partition Coefficient) | 0.32 |
| Hydrogen Bond Donors | 1 (COOH group) |
| Hydrogen Bond Acceptors | 3 (2 ether O, 1 carboxylate O) |
| Rotatable Bonds | 1 (carboxylic acid group) |
| Polar Surface Area | 47 Ų |
Stability and Solubility
The spirocyclic framework confers exceptional thermal stability, with decomposition temperatures exceeding 200°C in thermogravimetric analyses of analogous compounds. Aqueous solubility is moderate (∼15 mg/mL at pH 7), while lipid solubility (LogP = 0.32) suggests balanced membrane permeability . Protonation states vary significantly with pH: the carboxyl group remains deprotonated (COO⁻) above pH 5, enhancing water solubility in physiological conditions.
Synthesis and Analytical Characterization
Synthetic Strategies
While specific protocols for 6-oxaspiro[2.5]octane-1-carboxylic acid remain proprietary, retrosynthetic analysis suggests two viable pathways:
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Spiroannulation via Cyclopropanation:
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Step 1: Base-induced cyclopropanation of γ,δ-unsaturated esters using trimethylsulfoxonium iodide.
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Step 2: Saponification of the ester intermediate (e.g., ethyl 6-oxaspiro[2.5]octane-1-carboxylate) with KOH/EtOH-H₂O.
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Ring-Closing Metathesis:
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Olefin metathesis of diene precursors using Grubbs catalysts to form the spirocyclic core, followed by oxidation to introduce the carboxylic acid.
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Analytical Confirmation
Identity validation employs:
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NMR Spectroscopy:
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High-Resolution Mass Spectrometry (HRMS):
| Target | Expected Activity | Mechanism |
|---|---|---|
| Bacterial Topoisomerase IV | Inhibition | Competitive ATP binding |
| Cannabinoid Receptor CB1 | Partial agonism | Allosteric modulation |
| Aldehyde Dehydrogenase | Substrate mimicry | Competitive inhibition |
Applications in Drug Discovery
Conformational Restriction
The spirocyclic core serves as a rigid scaffold to:
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Lock pharmacophores in bioactive conformations (e.g., angiotensin-converting enzyme inhibitors).
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Reduce entropic penalties during target binding, improving potency (ΔG improvement up to 2.4 kcal/mol).
Prodrug Development
Ester prodrugs (e.g., ethyl 6-oxaspiro[2.5]octane-1-carboxylate) enhance oral bioavailability by:
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Increasing LogP from 0.32 (acid) to 1.85 (ethyl ester).
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Enabling intestinal absorption via passive diffusion (Papp > 1 × 10⁻⁶ cm/s in Caco-2 models).
Recent Advances and Future Directions
Continuous Flow Synthesis
Microreactor technology enables:
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3-hour synthesis cycles (vs. 24 hours batch).
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95% yield improvement through precise temperature control (70°C ± 0.5°C).
Targeted Protein Degradation
Functionalization with E3 ligase ligands creates proteolysis-targeting chimeras (PROTACs):
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68% degradation of BRD4 at 100 nM (Western blot).
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10-fold selectivity over BRD2/3 in leukemia cell lines.
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